molecular formula C23H18O3S B3129861 (3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-69-3

(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3129861
CAS No.: 339275-69-3
M. Wt: 374.5 g/mol
InChI Key: XGBZICVNTXHROB-UHFFFAOYSA-N
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Description

(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines a benzofuran ring, a sulfinyl group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of the Sulfinyl Group: The sulfinyl group is introduced by reacting the benzofuran derivative with a sulfoxide reagent, such as methyl phenyl sulfoxide, under controlled conditions.

    Attachment of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzofuran derivative.

    Substitution: The methanone group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction can lead to the formation of a benzofuran derivative without the sulfinyl group.

Scientific Research Applications

(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzofuran ring may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (3-{[(2-Methylphenyl)thio]methyl}-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

[3-[(2-methylphenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3S/c1-16-9-5-8-14-21(16)27(25)15-19-18-12-6-7-13-20(18)26-23(19)22(24)17-10-3-2-4-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBZICVNTXHROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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